molecular formula C16H12O6 B2492285 methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate CAS No. 620547-45-7

methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate

Cat. No. B2492285
CAS RN: 620547-45-7
M. Wt: 300.266
InChI Key: TUBBBGZPOYRFGO-ZSOIEALJSA-N
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Description

The compound of interest, methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate, belongs to a class of organic compounds known for their complex structures and multifaceted chemical properties. These compounds are synthesized through various organic reactions, leveraging the reactivity of furan and benzofuran moieties to introduce functional groups and modify the molecular framework.

Synthesis Analysis

The synthesis of similar compounds, such as methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, involves the oxidation of methylsulfanyl derivatives with peracids, indicating a potential pathway for synthesizing the compound through targeted functional group transformations (Choi et al., 2008).

Molecular Structure Analysis

The crystal structure of related compounds, as seen in methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, is stabilized by aromatic π–π interactions and hydrogen bonding, suggesting that the target compound might exhibit similar stabilizing interactions within its crystalline form (Choi et al., 2009).

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Title Compound Characteristics : The title compound was prepared through oxidation processes, exhibiting specific spatial configurations. The molecular structure is stabilized by aromatic π–π interactions between benzene rings and C—H⋯π interactions between methyl hydrogen atoms and furan rings. Intermolecular C—H⋯O hydrogen bonds are also present, contributing to the crystal structure stability (Choi et al., 2009).

Synthesis and Chemical Behavior

  • Synthesis Processes : The compound was synthesized through reactions involving sodium acetate and acetic anhydride, highlighting substituent effects. Yield variations were noted based on different substituents, with phenyl groups leading to better yields (Horaguchi et al., 1990).
  • Chemical Reactions and Products : Investigations into the synthesis of cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-ones revealed specific reactions with 1,4-benzoquinones and 2-(trimethylsiloxy)furan. The outcomes of these reactions vary based on the presence of electron-withdrawing groups (Brimble et al., 1989).

Molecular Reactions and Catalysis

  • Catalytic Reactions : The compound was involved in palladium-catalyzed benzylic-like nucleophilic substitution with various nucleophiles. The success of these reactions significantly depended on the choice of catalytic system (Arcadi et al., 2020).
  • Photoinduced Direct Oxidative Annulation : A study explored photoinduced direct oxidative annulation of related compounds without the need for transition metals and oxidants. This resulted in highly functionalized polyheterocyclic ethanones, demonstrating a novel synthetic pathway (Zhang et al., 2017).

Therapeutic Research and Potential Applications

  • DNA Topoisomerase Inhibition : In a study involving benzofurans from Gastrodia elata, certain compounds showed potent inhibitory activity against DNA topoisomerases I and II. This suggests potential therapeutic applications in the modulation of DNA replication and transcription processes (Lee et al., 2007).

Molecular Synthesis and Rearrangement

  • Furan Derivatives and Ring Systems : Explorations into the synthesis of various ring systems, including furans and benzofurans, revealed the possibility of rearrangements and the formation of complex molecular structures. This has implications for the synthesis of diverse organic compounds (Chan et al., 1975).

properties

IUPAC Name

methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-19-15(17)9-21-11-4-5-12-13(7-11)22-14(16(12)18)8-10-3-2-6-20-10/h2-8H,9H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBBBGZPOYRFGO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate

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